molecular formula C36H56N2O4 B1669768 Dagapamil CAS No. 85247-76-3

Dagapamil

Cat. No.: B1669768
CAS No.: 85247-76-3
M. Wt: 580.8 g/mol
InChI Key: BGCVNLXQFOHWMO-UHFFFAOYSA-N
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Description

DAGAPAMIL is a chemical compound with the molecular formula C36H56N2O4 and a molecular weight of 580.8422 g/mol . It is a member of the phenylalkylamine class of compounds and is known for its potential pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DAGAPAMIL involves several steps, starting with the preparation of the intermediate compounds. The key steps include:

    Formation of the Benzeneacetonitrile Intermediate: This involves the reaction of dodecyl bromide with 3,4,5-trimethoxybenzyl cyanide in the presence of a base such as potassium carbonate.

    Alkylation Reaction: The intermediate is then subjected to an alkylation reaction with 3-(2-(3-methoxyphenyl)ethyl)methylamine under controlled conditions to form the final product, this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above-mentioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process includes:

    Batch Reactors: Utilized for the initial synthesis steps.

    Continuous Flow Reactors: Employed for the final stages to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: DAGAPAMIL undergoes various chemical reactions, including:

    Oxidation: In the presence of oxidizing agents such as potassium permanganate, this compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert this compound to its corresponding alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy groups, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Substituted derivatives with varying functional groups.

Scientific Research Applications

DAGAPAMIL has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of DAGAPAMIL involves its interaction with specific molecular targets, primarily voltage-dependent calcium channels. By blocking these channels, this compound inhibits the influx of calcium ions into cells, leading to:

    Vasodilation: Relaxation of vascular smooth muscle, reducing blood pressure.

    Antiarrhythmic Effects: Decreased impulse conduction through the atrioventricular node, protecting the heart from abnormal rhythms.

Comparison with Similar Compounds

  • Verapamil
  • Gallopamil
  • Diltiazem

DAGAPAMIL’s unique combination of structural features and pharmacological effects makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

85247-76-3

Molecular Formula

C36H56N2O4

Molecular Weight

580.8 g/mol

IUPAC Name

2-[3-[2-(3-methoxyphenyl)ethyl-methylamino]propyl]-2-(3,4,5-trimethoxyphenyl)tetradecanenitrile

InChI

InChI=1S/C36H56N2O4/c1-7-8-9-10-11-12-13-14-15-16-22-36(29-37,31-27-33(40-4)35(42-6)34(28-31)41-5)23-18-24-38(2)25-21-30-19-17-20-32(26-30)39-3/h17,19-20,26-28H,7-16,18,21-25H2,1-6H3

InChI Key

BGCVNLXQFOHWMO-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCC(CCCN(C)CCC1=CC(=CC=C1)OC)(C#N)C2=CC(=C(C(=C2)OC)OC)OC

Canonical SMILES

CCCCCCCCCCCCC(CCCN(C)CCC1=CC(=CC=C1)OC)(C#N)C2=CC(=C(C(=C2)OC)OC)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Dagapamil;  Dagapamilum; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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